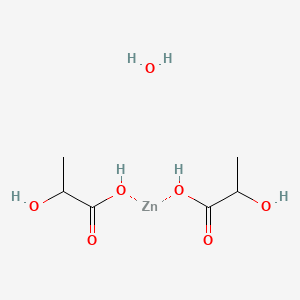
(E)-6-decen-1-al
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-Decen-1-al is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond in the trans configuration (E) and an aldehyde functional group at the terminal position. This compound is known for its distinctive odor, often described as citrusy or floral, making it a valuable component in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions: (E)-6-Decen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde. The reaction conditions typically include high pressure and temperature to achieve optimal yields.
化学反应分析
Types of Reactions: (E)-6-Decen-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, (E)-6-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in this compound can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HX in the presence of a polar solvent like acetic acid.
Major Products Formed:
Oxidation: (E)-6-Decenoic acid.
Reduction: (E)-6-Decen-1-ol.
Substitution: (E)-6-Halo-1-decanes.
科学研究应用
(E)-6-Decen-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and insect behavior.
Medicine: Research has explored its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: this compound is widely used in the fragrance and flavor industries to impart citrusy and floral notes to perfumes, cosmetics, and food products.
作用机制
The mechanism of action of (E)-6-decen-1-al primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
相似化合物的比较
(E)-2-Decenal: Another aldehyde with a double bond in the trans configuration but located at the second carbon.
(Z)-6-Decen-1-al: The cis isomer of (E)-6-decen-1-al, with the double bond in the cis configuration.
(E)-10-Undecenal: An aldehyde with a longer carbon chain and the double bond at the tenth carbon.
Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which contribute to its distinctive odor profile. This makes it particularly valuable in the fragrance and flavor industries compared to its isomers and other similar compounds.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3 |
InChI 键 |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)




![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)








